molecular formula C4H7NO B166291 Methacrylamide CAS No. 79-39-0

Methacrylamide

Cat. No. B166291
M. Wt: 85.1 g/mol
InChI Key: FQPSGWSUVKBHSU-UHFFFAOYSA-N
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Patent
US05585514

Procedure details

reacting acetone cyanohydrin with sulphuric acid or an oleum, in order to obtain methacrylamide;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])(O)[C:3]#[N:4].[S:7](=[O:11])(=[O:10])([OH:9])[OH:8]>>[OH:10][S:7]([OH:11])(=[O:9])=[O:8].[O:8]=[S:7](=[O:10])=[O:9].[C:3]([NH2:4])(=[O:8])[C:2]([CH3:6])=[CH2:1] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OS(=O)(=O)O.O=S(=O)=O
Name
Type
product
Smiles
C(C(=C)C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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